Tetraacid chloride

概要

説明

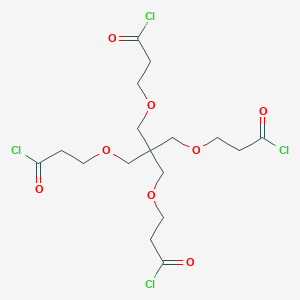

Tetraacid chloride is a chemical compound with the molecular formula C17H24Cl4O8 . It is a main product offered by BOC Sciences . The molecular weight of Tetraacid chloride is 427.27366 .

Molecular Structure Analysis

Tetraacid chloride contains a total of 52 bonds, including 28 non-H bonds, 4 multiple bonds, 20 rotatable bonds, 4 double bonds, 4 acyl halogenides (aliphatic), and 4 ethers (aliphatic) .

Chemical Reactions Analysis

While specific chemical reactions involving Tetraacid chloride are not detailed in the available resources, acid chlorides generally undergo nucleophilic attack on the carbonyl, followed by the removal of the leaving group .

科学的研究の応用

Gas Capture and Storage

Tetra-n-butyl ammonium chloride (TBAC) has been identified as a semi-clathrate former useful for clathrate-based gas capture and storage. This is due to TBAC semi-clathrate's ability to trap gas molecules under mild conditions. Research has shown that TBAC can act as a thermodynamic inhibitor in the formation of clathrates, which has implications for noble gas or radioactive gas capture and storage processes (Lim, Lee, & Seo, 2022).

Chemical Reactions and Synthesis

Tetrabutylammonium chloride (TBACl) has been shown to enable efficient folding-promoted chemo- and regioselective demethylations in certain chemical environments. This finding is significant as TBACl alone was not previously known to remove methoxy groups. This discovery opens up new possibilities in the realm of chemical synthesis (Qin et al., 2011).

Acid/Base Properties and Micelle Formation

Studies have also been conducted on the acid/base properties, critical micelle concentrations (cmcs), and pH-dependent solubility of synthetic tetraacids. These studies provide insight into the behavior of monomers and the formation of micelles, which are important for understanding various chemical processes and applications (Sundman, Nordgård, Grimes, & Sjöblom, 2010).

Advanced Gas Storage

Research into the kinetics of tetrabutylammonium chloride (TBAC) + CH4 semiclathrate hydrate formation has implications for advanced gas storage technologies. Findings indicate that various factors like pressure, temperature, and salt concentration play a crucial role in the efficiency of gas storage using these hydrates (Shi & Liang, 2017).

Spectroscopic Analysis for Cleaning Validation

Tetramethylthionine chloride has been studied for its potential in cleaning validation processes. The development of a UV spectrophotometric method for its quantification in cleaning control swab samples can aid in assessing cleaning efficiency in manufacturing equipment (Malviya, Maheshwari, & Rathore, 2022).

Polymer Gel Dosimetry

The use of tetrakis(hydroxymethyl)phosphonium chloride (THPC) in polymer gels for x-ray computed tomography dosimetry has been explored. The research focuses on assessing THPC as an anti-oxidant and its effects on dose response and stability, essential for medical imaging and therapy (Jirasek, Hilts, Shaw, & Baxter, 2006).

Methane Recovery

The use of TBAC semiclathrate hydrate for methane recovery from low-concentration coal mine gas has been investigated. This research is critical for developing more efficient and environmentally friendly methods for methane separation and recovery (Zhong et al., 2017).

Safety And Hazards

将来の方向性

While specific future directions for Tetraacid chloride are not available, the development of chlorine-resistant polyamide thin film composite membranes is a promising area of research . Additionally, the synthesis of hybrid particles and their involvement in new materials by self-assembly and organization is another potential future direction .

特性

IUPAC Name |

3-[3-(3-chloro-3-oxopropoxy)-2,2-bis[(3-chloro-3-oxopropoxy)methyl]propoxy]propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24Cl4O8/c18-13(22)1-5-26-9-17(10-27-6-2-14(19)23,11-28-7-3-15(20)24)12-29-8-4-16(21)25/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWYWGIJQHWHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC(=O)Cl)(COCCC(=O)Cl)COCCC(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572668 | |

| Record name | 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraacid chloride | |

CAS RN |

132491-88-4 | |

| Record name | 3,3'-[{2,2-Bis[(3-chloro-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

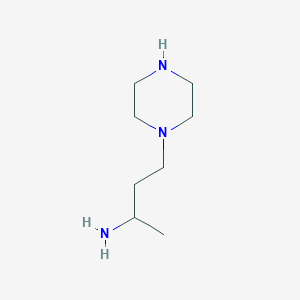

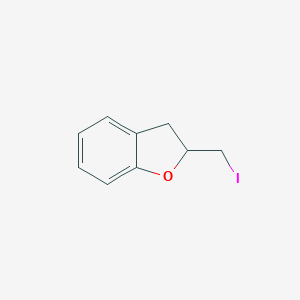

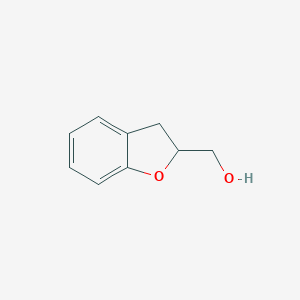

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)

![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)

![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)